molecular formula C32H22FNO B4296681 3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1-PHENYLBENZO[F]QUINOLINE

3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1-PHENYLBENZO[F]QUINOLINE

Cat. No.: B4296681
M. Wt: 455.5 g/mol
InChI Key: LXPLMTNMGVSYFZ-UHFFFAOYSA-N
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Description

3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1-PHENYLBENZO[F]QUINOLINE is a complex organic compound that features a quinoline core structure with phenyl and fluorobenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1-PHENYLBENZO[F]QUINOLINE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1-PHENYLBENZO[F]QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1-PHENYLBENZO[F]QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1-PHENYLBENZO[F]QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1-PHENYLBENZO[F]QUINOLINE is unique due to its specific combination of a quinoline core with phenyl and fluorobenzyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22FNO/c33-29-13-7-5-11-25(29)21-35-26-17-14-24(15-18-26)31-20-28(22-8-2-1-3-9-22)32-27-12-6-4-10-23(27)16-19-30(32)34-31/h1-20H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPLMTNMGVSYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)OCC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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